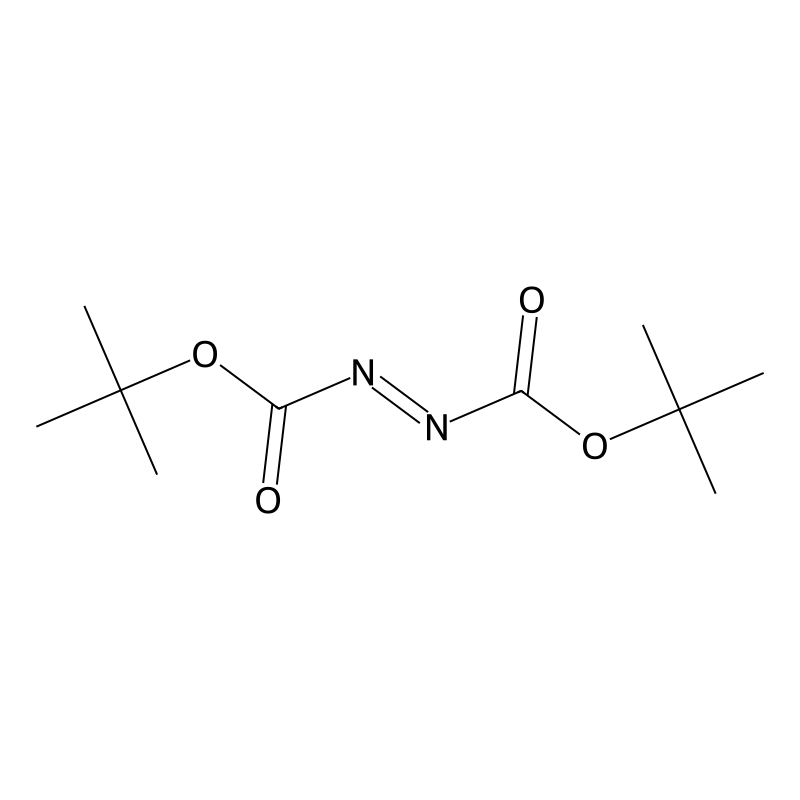

Di-tert-butyl azodicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

- As a coupling agent: DTBAD acts as a versatile coupling agent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. It facilitates the reaction between carboxylic acids and amines to form amides, a key functional group in many organic molecules. This application is well-established and documented in various scientific publications [, ].

- In cycloaddition reactions: DTBAD participates in cycloaddition reactions, where two molecules combine to form a cyclic structure. For example, it is employed in the synthesis of heterocycles, which are organic compounds containing atoms like nitrogen, oxygen, or sulfur in their ring structures [].

Polymer Chemistry

- As a free radical initiator: DTBAD serves as a free radical initiator in the polymerization process. It decomposes upon heating, generating free radicals that initiate the formation of polymer chains. This property makes it valuable in the synthesis of various polymers, including polyesters and polyurethanes [].

Material Science

Di-tert-butyl azodicarboxylate is a chemical compound with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol. It is commonly used as a reagent in organic synthesis, particularly in Mitsunobu reactions, which facilitate the formation of carbon-nitrogen bonds. The compound appears as yellow crystals or a crystalline powder, with a melting point ranging from 89 to 92 °C. Its structure features two tert-butyl groups attached to an azodicarboxylate moiety, making it an acid-labile reagent that allows for the facile isolation of reaction products .

DtBAD is a potential irritant and may cause skin or eye irritation upon contact. It is also flammable and should be handled with care. When working with DtBAD, it's crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential health hazards [].

- Mitsunobu Reaction: It serves as a key reagent for this reaction, enabling the conversion of alcohols into nucleophiles that can react with electrophiles .

- Electrophilic Amination: The compound is involved in the electrophilic amination of beta-keto esters, facilitated by chiral catalysts .

- Hydrazination: It acts as a precursor for the synthesis of acyl hydrazinedicarboxylates through photoorganocatalytic methods .

- Stereoselective Reactions: Di-tert-butyl azodicarboxylate is also employed in stereoselective reactions such as N-acyliminium-mediated cyclization and enolate amination .

Di-tert-butyl azodicarboxylate can be synthesized through several methods:

- Direct Azidation: The compound can be prepared by reacting tert-butyl alcohol with an appropriate azide under acidic conditions.

- Condensation Reactions: It may also be synthesized via condensation reactions involving di-tert-butyl malonate and hydrazine derivatives, followed by oxidation to form the azo linkage.

- Photoorganocatalytic Methods: Recent advancements have introduced photoorganocatalytic techniques that utilize light to facilitate the formation of the compound from simpler precursors .

Di-tert-butyl azodicarboxylate has several applications in organic synthesis:

- Reagent in Organic Chemistry: It is widely used in Mitsunobu reactions and other coupling reactions to form complex organic molecules.

- Synthesis of Peptidomimetics: The compound serves as a starting material for synthesizing peptidomimetic compounds and other biologically relevant molecules .

- Asymmetric Catalysis: It plays a role in asymmetric Friedel-Crafts amination, contributing to the development of chiral compounds .

Research on interaction studies involving di-tert-butyl azodicarboxylate mainly focuses on its reactivity with various nucleophiles and electrophiles during synthetic processes. The compound's ability to facilitate carbon-nitrogen bond formation makes it a valuable reagent for exploring new synthetic pathways and optimizing reaction conditions .

Di-tert-butyl azodicarboxylate shares similarities with other azodicarboxylic compounds, particularly:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl azodicarboxylate | Ethyl esters | More volatile; less stable than di-tert-butyl |

| Diisopropyl azodicarboxylate | Isopropyl esters | Increased steric hindrance; different reactivity |

| Diacetone azodicarboxylate | Acetone-derived | Used in different catalytic applications |

Di-tert-butyl azodicarboxylate is unique due to its solid state at room temperature and enhanced stability compared to its ethyl counterpart, making it advantageous for certain reactions where handling ease and storage are critical .

Mechanistic Principles of Di-tert-butyl azodicarboxylate in Mitsunobu Reactions

Di-tert-butyl azodicarboxylate functions as a critical azodicarboxylate reagent in Mitsunobu reactions, serving as the oxidizing component in the redox-based transformation that enables direct substitution of alcohols with various nucleophiles [1] [2]. The mechanistic pathway begins with nucleophilic attack by triphenylphosphine on the azo nitrogen of di-tert-butyl azodicarboxylate, generating a betaine intermediate that subsequently deprotonates the pronucleophile to form an ion pair [1] [3]. This initial betaine formation represents the first crucial step where di-tert-butyl azodicarboxylate demonstrates its electrophilic character toward phosphorus nucleophiles [4] [2].

The second phase involves formation of an alkoxyphosphonium intermediate through interaction of the alcohol substrate with the phosphorus center, creating a highly reactive electrophilic species that undergoes nucleophilic displacement [1] [3]. The mechanism proceeds through classical nucleophilic substitution pathways, with the deprotonated nucleophile attacking the alkoxyphosphonium intermediate in a concerted fashion that results in inversion of stereochemistry at the alcohol carbon center [5] [2]. The driving force for this transformation stems from the formation of triphenylphosphine oxide, which provides the thermodynamic favorability necessary for product formation [6] [5].

Recent mechanistic investigations have revealed that di-tert-butyl azodicarboxylate participates in multiple competing pathways depending on reaction conditions and substrate characteristics [3]. When the pronucleophile possesses sufficient acidity, the standard mechanism predominates, leading to efficient product formation with stereochemical inversion [1] [3]. However, under conditions where the acid component exhibits higher acid dissociation constant values, alternative pathways become accessible, including direct alkylation of the hydrazine derivative formed from di-tert-butyl azodicarboxylate reduction [7] [8].

The unique structural features of di-tert-butyl azodicarboxylate, particularly the bulky tert-butyl groups, influence both the electronic properties and steric accessibility of the azo functionality [9] [10]. These tert-butyl substituents provide enhanced thermal stability compared to smaller alkyl derivatives while maintaining the requisite electrophilicity for phosphine activation [11] [12]. The crystalline nature of di-tert-butyl azodicarboxylate at ambient temperature facilitates handling and storage, representing a practical advantage over liquid azodicarboxylate alternatives [9] [13].

Comparative Efficacy Against Other Azodicarboxylates

Di-tert-butyl azodicarboxylate demonstrates distinct reactivity patterns when compared to conventional azodicarboxylate reagents such as diethyl azodicarboxylate and diisopropyl azodicarboxylate [11] [14]. In mechanochemical Mitsunobu reactions, di-tert-butyl azodicarboxylate consistently outperformed diisopropyl azodicarboxylate, yielding 98% conversion versus 71% under identical ball-milling conditions [11]. This superior performance stems from the enhanced stability of di-tert-butyl azodicarboxylate under mechanochemical stress and its favorable solid-state properties that promote efficient mixing [11] [15].

Thermal stability analyses reveal significant differences among azodicarboxylate variants, with di-tert-butyl azodicarboxylate exhibiting decomposition characteristics that differ markedly from diethyl azodicarboxylate [12]. Differential scanning calorimetry studies demonstrate that di-tert-butyl azodicarboxylate possesses lower exothermic decomposition energies compared to diethyl azodicarboxylate, with measured values of approximately 740 joules per gram versus 1466 joules per gram respectively [12]. These thermal properties contribute to enhanced handling characteristics and reduced processing hazards in synthetic applications [12] [16].

| Azodicarboxylate Reagent | Decomposition Energy (J/g) | Physical State | Thermal Stability |

|---|---|---|---|

| Diethyl azodicarboxylate | 1466 | Liquid | Moderate |

| Di-tert-butyl azodicarboxylate | 740 | Crystalline solid | Enhanced |

| Diisopropyl azodicarboxylate | 778-905 | Liquid | Moderate |

The substrate scope tolerance also varies significantly among different azodicarboxylate reagents [14] [16]. Di-tert-butyl azodicarboxylate demonstrates comparable efficacy to traditional reagents for standard substrate combinations while offering advantages in specialized applications [16] [17]. Systematic evaluations of azodicarboxylate performance across diverse nucleophile classes indicate that di-tert-butyl azodicarboxylate maintains consistent reactivity patterns with carboxylic acids, phenols, and nitrogen-containing pronucleophiles [14] [18].

Recent comparative studies examining reaction kinetics reveal that di-tert-butyl azodicarboxylate exhibits slightly different rate profiles compared to diethyl azodicarboxylate, particularly in reactions involving sterically hindered substrates [19]. The bulky tert-butyl groups can provide both steric hindrance and electronic stabilization effects that modulate reaction rates depending on the specific substrate combination [19] [20]. These kinetic differences become particularly pronounced in solid-phase applications where diffusion limitations may influence overall reaction efficiency [19].

Exceptions and Limitations in Mitsunobu Protocols

Di-tert-butyl azodicarboxylate, like other azodicarboxylate reagents, encounters significant limitations when employed with pronucleophiles possessing acid dissociation constant values exceeding 11-13 [7] [8]. This fundamental restriction stems from the inability of the reduced hydrazine form to effectively deprotonate weakly acidic substrates, leading to competitive side reactions rather than desired product formation [7] [21]. When pronucleophiles exhibit acid dissociation constant values above this threshold, the hydrazo anion attacks the alkoxyphosphonium intermediate directly, generating alkylated hydrazine derivatives as undesired byproducts [7] [8].

Specific substrate classes that present challenges for di-tert-butyl azodicarboxylate-mediated Mitsunobu reactions include primary and secondary amines, weakly acidic alcohols, and certain heterocyclic compounds with high acid dissociation constant values [21] [22]. These limitations have prompted development of modified protocols and alternative reagent systems designed to expand the accessible substrate scope beyond traditional boundaries [22] [17]. Recent advances have introduced specialized azodicarboxamide derivatives that can accommodate higher acid dissociation constant pronucleophiles through enhanced basicity of the corresponding anion intermediates [8] [16].

Sterically hindered alcohols represent another category where di-tert-butyl azodicarboxylate protocols encounter difficulties [11] [23]. Tertiary alcohols generally fail to undergo productive Mitsunobu reactions due to the inability to form stable alkoxyphosphonium intermediates and the tendency toward elimination reactions [11] [23]. Similarly, highly substituted secondary alcohols, particularly those bearing bulky substituents adjacent to the hydroxyl group, exhibit reduced reactivity and increased formation of elimination products [11] [24].

Competitive reactions also limit the applicability of di-tert-butyl azodicarboxylate in certain synthetic contexts [6] [21]. The formation of hydrazone byproducts through alternative reaction pathways becomes particularly problematic with 2-hydroxybenzaldehydes, where the aldehyde functionality can participate in competing condensation reactions with the azodicarboxylate reagent [6]. These side reactions can predominate over the desired Mitsunobu transformation, necessitating careful substrate selection and reaction condition optimization [6] [11].

Temperature sensitivity represents an additional limitation, as elevated temperatures can promote decomposition of di-tert-butyl azodicarboxylate and formation of undesired side products [12] [25]. The optimal temperature range for di-tert-butyl azodicarboxylate-mediated reactions typically remains below 40 degrees Celsius to minimize thermal decomposition pathways [12]. This temperature restriction can limit reaction rates and may require extended reaction times for challenging substrate combinations [11] [26].

Recent Advances in Mitsunobu Methodologies (2010-2024)

The period from 2010 to 2024 has witnessed remarkable innovations in Mitsunobu methodologies, with several breakthroughs specifically involving di-tert-butyl azodicarboxylate applications [27] [28]. Mechanochemical approaches have emerged as a transformative development, enabling Mitsunobu reactions under solvent-free conditions using ball-milling techniques [11] [29]. Williams and colleagues demonstrated that di-tert-butyl azodicarboxylate performs exceptionally well in mechanochemical protocols, achieving complete reactions in 10-20 minutes compared to traditional 16-hour solution-phase processes [11] [30].

The mechanochemical methodology utilizing di-tert-butyl azodicarboxylate has been successfully scaled to multi-gram quantities using planetary ball-mills, producing over 2 grams of product while maintaining high yields and stereoselectivity [11]. This scalability represents a significant advancement for process chemistry applications where traditional Mitsunobu protocols have been limited by waste generation and purification challenges [11] [31]. The solid-state nature of di-tert-butyl azodicarboxylate makes it particularly well-suited for mechanochemical applications, eliminating the need for specialized handling of liquid reagents [11] [15].

Catalytic Mitsunobu methodologies have experienced substantial progress, with di-tert-butyl azodicarboxylate serving as a model substrate for developing recyclable azo reagents [17] [31]. Iron-catalyzed aerobic oxidation protocols enable regeneration of azodicarboxylate reagents from their reduced hydrazine forms, allowing sub-stoichiometric use of di-tert-butyl azodicarboxylate in certain applications [17]. These catalytic approaches address long-standing atom economy concerns while maintaining the synthetic utility of the Mitsunobu transformation [17] [31].

| Methodology | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|

| Traditional Solution-Phase | 16-24 hours | 70-90% | Established protocols |

| Mechanochemical Ball-Milling | 10-20 minutes | 80-98% | Solvent-free, rapid |

| Catalytic Regeneration | 2-6 hours | 75-85% | Reduced waste |

| Flow Chemistry | 30-45 minutes | 85-95% | Continuous processing |

Flow chemistry applications have incorporated di-tert-butyl azodicarboxylate in continuous processing protocols that achieve significant reductions in reaction time and improved selectivity [26]. Customized tubular reactors enable precise control of reagent stoichiometry and mixing, leading to enhanced product formation rates and reduced side product formation [26]. These flow methodologies represent a paradigm shift toward more sustainable and efficient Mitsunobu processes [26] [31].

Recent developments in polymer-supported chemistry have extended to di-tert-butyl azodicarboxylate applications, with solid-phase protocols enabling simplified purification and reagent recovery [32] [19] [20]. Biotage polymer-supported triphenylphosphine systems combined with di-tert-butyl azodicarboxylate provide clean reaction profiles with minimal chromatographic purification requirements [32] [15]. These supported reagent approaches facilitate parallel synthesis applications and combinatorial chemistry protocols [19] [20].

Catalytic Systems and Mechanisms

The electrophilic amination of beta-keto esters with di-tert-butyl azodicarboxylate represents one of the most extensively studied applications of this reagent [1] [5] [6]. The process typically employs axially chiral guanidine catalysts that function through dual Brønsted acid-base activation mechanisms [4]. These catalysts simultaneously deprotonate the beta-keto ester to generate the nucleophilic enolate while activating the azodicarboxylate electrophile through hydrogen bonding interactions.

Computational studies have revealed that the stereochemical outcome of these reactions depends critically on the geometry of the enolate intermediate [4]. Cyclic beta-keto esters tend to react through Z-enolates, while acyclic substrates prefer E-enolate geometries, leading to opposite absolute configurations in the products. This mechanistic insight has proven instrumental in developing predictive models for stereoselectivity in complex synthetic applications.

Synthetic Applications and Scope

The methodology demonstrates exceptional versatility across various beta-keto ester substrates [5] [7] [6]. Indanone-derived beta-keto esters consistently provide excellent yields (85-95%) with high enantioselectivities (90-96% enantiomeric excess) under optimized conditions [6] [8]. The reaction conditions typically involve toluene as solvent at -40°C with reaction times ranging from 24 to 48 hours, depending on substrate reactivity and catalyst loading.

A particularly noteworthy application involves the asymmetric synthesis of L-carbidopa, where the key step employs a highly enantioselective alpha-amination of an acyclic beta-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R,R)-diphenyl-pybox catalysts [5] [7]. This transformation achieves remarkable stereoselectivity while constructing the crucial quaternary carbon center required for the target molecule.

Limitations and Challenges

Despite its broad utility, beta-keto ester amination faces several significant limitations [6] [8] [4]. Sterically hindered substrates often exhibit reduced reactivity and compromised selectivity due to unfavorable steric interactions in the transition state. Additionally, the products are susceptible to epimerization under basic conditions, necessitating careful control of reaction parameters and immediate neutralization upon completion.

Electronic effects also play a crucial role in determining reaction outcomes [9]. Electron-withdrawing groups on the aromatic ring reduce the electron cloud density and limit the reactivity of the amination reaction, while electron-donating substituents generally enhance both reactivity and selectivity. The positioning of substituents (ortho, meta, or para) significantly influences the reaction outcome, with meta-positioned groups typically providing superior results compared to ortho-positioned analogues.

Direct Amination of α-Substituted Nitroacetates

Methodological Development

The direct amination of alpha-substituted nitroacetates using di-tert-butyl azodicarboxylate represents a significant methodological advancement in asymmetric synthesis [10] [11] [12]. This transformation was first successfully achieved using Hatakeyama's catalyst beta-ICD (beta-isocupreidine), which demonstrated exceptional enantioselectivity for this challenging substrate class.

The reaction mechanism involves initial deprotonation of the acidic alpha-proton of the nitroacetate to generate a stabilized carbanion. The nitro group provides additional stabilization through resonance, making these substrates particularly suitable for electrophilic amination despite their inherent steric hindrance [11] [12]. The resulting products contain both nitro and hydrazine functionalities, providing versatile synthetic intermediates for further elaboration.

Scope and Selectivity

The substrate scope encompasses various alpha-substituted nitroacetates with alkyl, aryl, and heteroaryl substituents [10] [11]. Reaction conditions typically involve dichloromethane as solvent at -40°C with extended reaction times (up to 5 days) to achieve complete conversion. The methodology demonstrates good functional group tolerance, accommodating halides, ethers, and even moderately electron-withdrawing groups.

Enantioselectivities consistently range from 85-93% enantiomeric excess across diverse substrates [10] [11] [12]. The stereochemical control arises from the chiral environment created by the beta-ICD catalyst, which forms specific hydrogen bonding interactions with both the substrate and electrophile. This dual activation mode ensures high levels of asymmetric induction while maintaining reasonable reaction rates.

Mechanistic Insights and Limitations

Mechanistic studies suggest that the reaction proceeds through a concerted pathway where nucleophilic attack and proton transfer occur simultaneously [11]. The nitro group serves multiple roles: it stabilizes the carbanion intermediate, directs the stereochemical outcome through steric interactions, and provides a handle for subsequent synthetic transformations.

The primary limitation of this methodology lies in its restricted substrate scope compared to other electrophilic amination reactions [10] [11]. The requirement for the nitro group limits the direct applicability to non-nitro-containing targets, although the nitro functionality can be reduced or otherwise manipulated in subsequent steps. Additionally, the extended reaction times and low temperatures required for optimal selectivity may limit practical applications in large-scale synthesis.

Enantioselective Amination Strategies

Organocatalytic Approaches

Enantioselective amination strategies using di-tert-butyl azodicarboxylate have evolved significantly through the development of sophisticated organocatalytic systems [13] [14] [15]. Zinc-ProPhenol complexes have emerged as particularly effective catalysts for the direct amination of ketones, providing access to challenging tertiary stereocenters with excellent control [13]. These systems operate through bifunctional activation, where the zinc center coordinates to the carbonyl oxygen while the phenolic hydroxyl group participates in hydrogen bonding with the azodicarboxylate.

The addition of Lewis-basic additives such as (R)-BINAPO or dppeO2 significantly enhances both reactivity and enantioselectivity [13]. These additives function as auxiliary ligands that fine-tune the electronic environment around the zinc center, leading to improved stereocontrol. The resulting products can be obtained in yields ranging from 80-97% with enantiomeric excesses of 85-95%, representing a substantial improvement over earlier methodologies.

Transition Metal Catalysis

Transition metal-catalyzed enantioselective amination offers complementary reactivity patterns to organocatalytic methods [16]. Shibasaki's lanthanide-based catalytic system, comprising La(NO3)3·6H2O, an amide-based ligand, and D-valine-tert-butyl ester, demonstrates exceptional performance for substrates containing Lewis basic functionality [16]. This approach proves particularly valuable for aminating complex molecules where multiple coordination sites might interfere with organocatalytic systems.

The synergistic effect of the three catalyst components creates a well-defined chiral environment that accommodates sterically demanding substrates while maintaining high levels of enantiocontrol [16]. The methodology has found application in the synthesis of bioactive natural products, where the ability to introduce nitrogen functionality at late stages of complex synthetic sequences provides strategic advantages.

Mechanistic Understanding and Design Principles

Modern enantioselective amination strategies benefit from detailed mechanistic understanding derived from computational and experimental studies [4] [17]. Density functional theory calculations have revealed the critical importance of multiple weak non-covalent interactions in determining stereochemical outcomes. These include C-H···π interactions, C-H···O hydrogen bonds, and anagostic interactions that collectively stabilize specific transition state geometries.

The rational design of new catalysts increasingly relies on these mechanistic insights [17]. Systematic modifications of chiral ligands allow fine-tuning of the non-covalent interaction networks, enabling optimization of both reactivity and selectivity for specific substrate classes. This approach has led to the development of increasingly sophisticated catalytic systems that can address previously challenging transformations with remarkable efficiency.

Substrate Scope and Limitations

Electronic Effects and Reactivity Patterns

The electronic nature of substrates profoundly influences their reactivity toward di-tert-butyl azodicarboxylate in electrophilic amination reactions [9] [18] [19]. Electron-rich substrates, such as those containing methoxy or methyl substituents, demonstrate enhanced reactivity due to increased nucleophilicity of the reactive centers. Conversely, electron-deficient substrates bearing nitro, cyano, or other electron-withdrawing groups exhibit significantly reduced reactivity, often requiring modified reaction conditions or alternative catalytic systems.

The positioning of substituents plays an equally important role in determining reaction outcomes [9] [20]. Meta-positioned electron-donating groups consistently provide superior results compared to ortho-positioned analogues, likely due to reduced steric hindrance around the reactive site. Para-positioned substituents generally provide intermediate reactivity, although the specific electronic effects can vary depending on the nature of the substituent and the overall substrate structure.

Steric Limitations and Substrate Design

Steric hindrance represents a fundamental limitation in di-tert-butyl azodicarboxylate-mediated amination reactions [9] [22]. The bulky tert-butyl groups on the electrophile, while providing stability and facilitating product purification, create significant steric demands in the transition state. This limitation becomes particularly pronounced with substrates containing quaternary carbon centers or bulky substituents adjacent to the reactive site.

Strategic substrate design can partially overcome these limitations through careful positioning of functional groups [20]. Linear alkyl chains are generally well-tolerated, while branched substituents, especially those with alpha-branching, significantly reduce reactivity. Cyclic substrates often provide improved reactivity compared to their acyclic analogues due to conformational constraints that pre-organize the reactive center in favorable geometries.

Functional Group Compatibility

The methodology demonstrates good tolerance for a wide range of functional groups, including halides, ethers, esters, and protected amines [18] [20] [19]. However, certain functionalities can interfere with the reaction through competitive coordination or side reactions. Strong Lewis bases such as pyridines or imidazoles may coordinate to metal catalysts, reducing their effectiveness and requiring modified reaction conditions.

Protic functional groups present particular challenges due to their potential for hydrogen bonding with either the catalyst or the electrophile [19]. Alcohols and carboxylic acids often require protection, while amides and sulfonamides may participate in unwanted side reactions. Careful selection of protecting groups and reaction conditions can usually overcome these limitations, although this may require additional synthetic steps.

| Substrate Class | Typical Yield (%) | Enantioselectivity | Major Challenges |

|---|---|---|---|

| Cyclic β-keto esters | 85-95 | 90-96% ee | Product epimerization |

| Acyclic β-keto esters | 70-85 | 80-90% ee | Enolate geometry control |

| α-Substituted nitroacetates | 70-85 | 85-93% ee | Extended reaction times |

| Electron-rich arenes | 80-95 | N/A | Regioselectivity control |

| Sterically hindered substrates | 30-60 | Variable | Steric clash in transition state |

Substrate-Specific Optimization Strategies

Different substrate classes often require tailored optimization strategies to achieve optimal results [18] [22] [19]. For beta-keto esters, the choice between cyclic and acyclic substrates dictates the catalyst selection and reaction conditions due to fundamental differences in enolate geometry preferences. Temperature control becomes critical for maintaining stereochemical integrity while ensuring reasonable reaction rates.

Aromatic substrates benefit from systematic evaluation of substitution patterns and electronic properties [20] [19]. The use of electron-donating groups at meta positions generally provides the best combination of reactivity and selectivity, while ortho-substitution should be avoided when possible. Heterocyclic substrates may require specialized catalytic systems that account for potential coordination effects.

For sterically demanding substrates, microwave heating and high-pressure conditions can sometimes overcome kinetic barriers [23]. Alternative electrophiles with reduced steric demands, such as diethyl azodicarboxylate, may provide improved reactivity at the cost of more challenging product purification. The development of more active catalytic systems continues to expand the accessible substrate scope through improved turnover frequencies and reduced activation barriers.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 49 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant